molecular formula C20H22N6O B2714743 N-[3-(propan-2-yloxy)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine CAS No. 902945-72-6

N-[3-(propan-2-yloxy)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine

Cat. No.: B2714743
CAS No.: 902945-72-6
M. Wt: 362.437
InChI Key: KXEFYCRWCSMUAH-UHFFFAOYSA-N
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Description

N-[3-(propan-2-yloxy)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine: is a complex organic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused ring system combining triazole and quinazoline moieties, along with a pyridine ring and a propan-2-yloxypropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(propan-2-yloxy)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline ring system. For example, a reaction between 2-aminobenzonitrile and hydrazine hydrate can yield the triazole ring, which can then be fused with a quinazoline precursor under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazoloquinazoline intermediate.

    Attachment of the Propan-2-yloxypropyl Side Chain: This step involves the alkylation of the triazoloquinazoline-pyridine intermediate with 3-chloropropan-2-ol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propan-2-yloxypropyl side chain.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the propan-2-yloxypropyl group.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(propan-2-yloxy)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Medicine

In medicine, the compound is investigated for its pharmacological properties. Studies have shown that it may exhibit anticancer, antibacterial, and antiviral activities, making it a promising candidate for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, and functionality.

Mechanism of Action

The mechanism of action of N-[3-(propan-2-yloxy)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of key biological pathways. The compound’s ability to bind to these targets is influenced by its unique structure, which allows for specific interactions with the active sites of the targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine
  • [1,2,4]triazolo[4,3-a]quinoxaline derivatives

Uniqueness

N-[3-(propan-2-yloxy)propyl]-2-(pyridin-4-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-amine is unique due to its specific combination of functional groups and ring systems. This unique structure allows for specific interactions with biological targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(3-propan-2-yloxypropyl)-2-pyridin-4-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O/c1-14(2)27-13-5-10-22-20-23-17-7-4-3-6-16(17)19-24-18(25-26(19)20)15-8-11-21-12-9-15/h3-4,6-9,11-12,14H,5,10,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEFYCRWCSMUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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